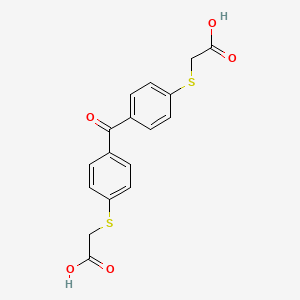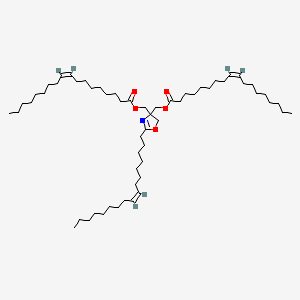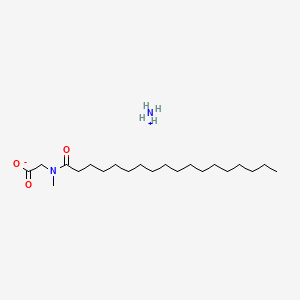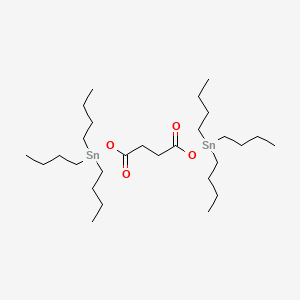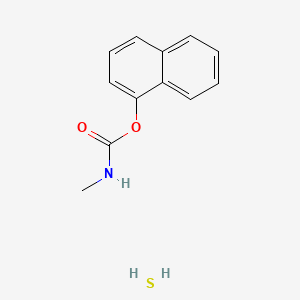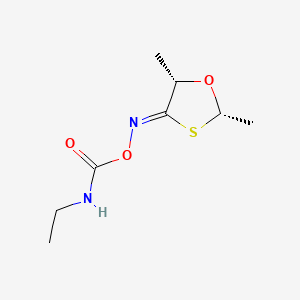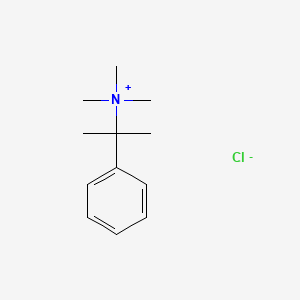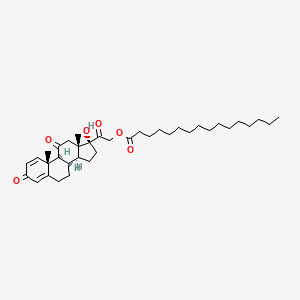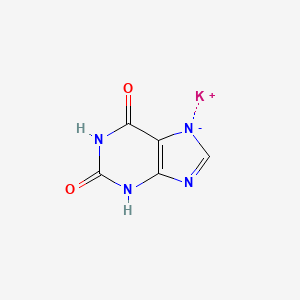
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is a chemical compound with the molecular formula C5H3KN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt typically involves the reaction of 3,7-Dihydro-1H-purine-2,6-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反应分析
Types of Reactions
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have significant applications in medicinal chemistry and biochemistry.
科学研究应用
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with nucleic acids, influencing DNA and RNA synthesis.
相似化合物的比较
Similar Compounds
Theobromine: 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
属性
CAS 编号 |
67208-09-7 |
|---|---|
分子式 |
C5H3KN4O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
potassium;3H-purin-7-ide-2,6-dione |
InChI |
InChI=1S/C5H4N4O2.K/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
InChI 键 |
VWBWAALEWBNEIR-UHFFFAOYSA-M |
规范 SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


